N-(3-fluorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 3-fluorophenylmethyl group, a prop-2-en-1-yloxy group, and a pyridin-2-yl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents sequentially. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(3-fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide include:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
What sets N-[(3-fluorophenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H19FN2O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-prop-2-enoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H19FN2O2/c1-2-14-27-20-11-9-18(10-12-20)22(26)25(21-8-3-4-13-24-21)16-17-6-5-7-19(23)15-17/h2-13,15H,1,14,16H2 |
InChI Key |
ZNZCYLBWMQKIFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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